1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-phenylguanidine
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Overview
Description
1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-phenylguanidine is a complex organic compound with a unique structure that combines a pyrimidine ring with a phenylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-phenylguanidine typically involves multiple steps. One common method includes the reaction of 4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde with phenylguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-phenylguanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-phenylguanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-phenylguanidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid .
Uniqueness
1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-phenylguanidine is unique due to its specific combination of a pyrimidine ring with a phenylguanidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H15N5O2 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
InChI |
InChI=1S/C13H15N5O2/c1-20-8-10-7-11(19)17-13(16-10)18-12(14)15-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H4,14,15,16,17,18,19) |
InChI Key |
VRBOOTFRDIFPNI-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2 |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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